Structural and Physicochemical Distinction: N-Methylation Impacts Hydrogen Bonding and Lipophilicity
The target compound, 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid, is distinguished from its non-methylated analog, 3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid (CAS 1253911-87-3), by the presence of a methyl group on the nitrogen atom. This substitution results in a quantifiable reduction in hydrogen bond donor count and an increase in molecular weight, which are critical parameters in drug design for modulating permeability and target engagement .
| Evidence Dimension | Hydrogen Bond Donor Count / Molecular Weight |
|---|---|
| Target Compound Data | 2 H-Bond Donors / 193.01 g/mol |
| Comparator Or Baseline | 3,4-Dihydro-2H-1,4-benzoxazin-7-ylboronic acid: 3 H-Bond Donors / 178.98 g/mol |
| Quantified Difference | H-Bond Donors: -1 (33% reduction) ; Molecular Weight: +14.03 g/mol (7.8% increase) |
| Conditions | Calculated physicochemical properties based on molecular structure |
Why This Matters
The reduced hydrogen bond donor count and increased lipophilicity can enhance passive membrane permeability, a key factor in oral bioavailability, making the 4-methyl derivative a more favorable starting point for lead optimization in drug discovery programs.
